4-(5-methyl-2H-tetrazol-2-yl)piperidine
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Overview
Description
4-(5-methyl-2H-tetrazol-2-yl)piperidine is a chemical compound with the molecular formula C7H13N5. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The tetrazole ring, a five-membered ring containing four nitrogen atoms, is a significant feature of this compound. This combination of piperidine and tetrazole rings imparts unique chemical and biological properties to the compound .
Preparation Methods
The synthesis of 4-(5-methyl-2H-tetrazol-2-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 5-methyl-2H-tetrazole under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-(5-methyl-2H-tetrazol-2-yl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(5-methyl-2H-tetrazol-2-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-methyl-2H-tetrazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
4-(5-methyl-2H-tetrazol-2-yl)piperidine can be compared with other similar compounds, such as:
4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride: This compound has a similar structure but differs in the position of the methyl group on the tetrazole ring.
Piperidine derivatives: Other piperidine derivatives may have different substituents on the piperidine ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of piperidine and tetrazole rings, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H13N5 |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-(5-methyltetrazol-2-yl)piperidine |
InChI |
InChI=1S/C7H13N5/c1-6-9-11-12(10-6)7-2-4-8-5-3-7/h7-8H,2-5H2,1H3 |
InChI Key |
JFFILSJDRFOBDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=N1)C2CCNCC2 |
Origin of Product |
United States |
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